molecular formula C16H13Cl2N3O2S2 B253075 2-({[(2,3-dichlorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

2-({[(2,3-dichlorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B253075
M. Wt: 414.3 g/mol
InChI Key: CDRRDHBDYFYOQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[(2,3-dichlorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(2,3-dichlorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of precursor compounds such as ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives, and N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-({[(2,3-dichlorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Mechanism of Action

The mechanism of action of 2-({[(2,3-dichlorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity. Its antioxidant activity is likely due to its ability to scavenge free radicals and reduce oxidative stress .

Properties

Molecular Formula

C16H13Cl2N3O2S2

Molecular Weight

414.3 g/mol

IUPAC Name

2-[(2,3-dichlorobenzoyl)carbamothioylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C16H13Cl2N3O2S2/c17-9-5-1-4-8(12(9)18)14(23)20-16(24)21-15-11(13(19)22)7-3-2-6-10(7)25-15/h1,4-5H,2-3,6H2,(H2,19,22)(H2,20,21,23,24)

InChI Key

CDRRDHBDYFYOQT-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)SC(=C2C(=O)N)NC(=S)NC(=O)C3=C(C(=CC=C3)Cl)Cl

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)N)NC(=S)NC(=O)C3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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